

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Cat. No.: B558478

[Get Quote](#)

An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

This technical guide provides a comprehensive overview of **(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid**, a key building block in modern peptide synthesis and drug discovery. The incorporation of this N-methylated D-amino acid derivative into peptide chains is a critical strategy for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation to increase receptor affinity and selectivity.

Physicochemical and Spectroscopic Data

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, also known as Boc-N-methyl-D-Valine, is a synthetic derivative of the amino acid valine.^{[1][2]} The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing for its controlled use in stepwise peptide synthesis.^[3]

Property	Value	Reference(s)
Molecular Weight	231.29 g/mol	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₁ NO ₄	[2] [3]
CAS Number	89536-85-6	[1] [2]
Appearance	Solid	[1]
IUPAC Name	(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxygen]carbonyl]amino]butanoic acid	[2]
Synonyms	Boc-N-methyl-D-Valine, Boc-N-Me-D-Val-OH	[2]

Synthesis and Characterization

The synthesis of Boc-N-methyl-D-Valine is a crucial process for its application in peptide chemistry. Below are detailed experimental protocols for its preparation and subsequent characterization.

Experimental Protocols

Protocol 1: Synthesis of **(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid**

This protocol details the N-methylation of Boc-D-valine, a common precursor.

- Materials:

- Boc-D-valine
- Sodium hydride (NaH)
- Methyl iodide (MeI)
- Anhydrous Tetrahydrofuran (THF)

- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- 1N Hydrochloric acid (HCl)
- Procedure:
 - Dissolve Boc-D-valine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
 - Cool the solution to 0 °C in an ice bath.
 - Carefully add sodium hydride (typically 2-3 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes.
 - Add methyl iodide (typically 2-3 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
 - Quench the reaction by carefully adding water.
 - Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
 - Extract the product into ethyl acetate (3x).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel.

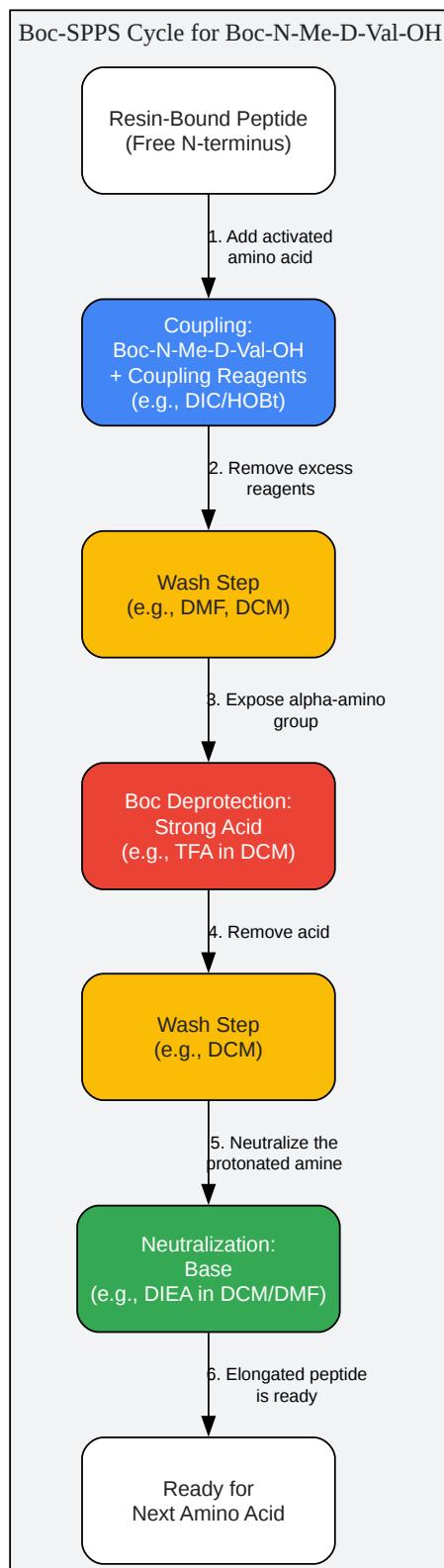
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for analyzing the purity of the synthesized compound.

- Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
- Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

- Procedure:

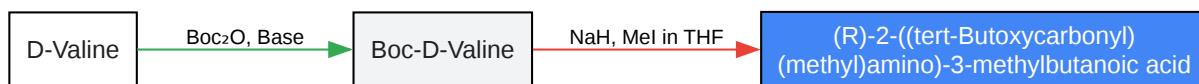

- Prepare a sample solution by dissolving the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 μ m syringe filter before injection.
- Set the flow rate to 1.0 mL/min and the detection wavelength to 214 nm or 220 nm.
- Inject 10 μ L of the sample.
- Run a gradient program, for example: Start with 5% Solvent B, ramp to 95% Solvent B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Application in Peptide Synthesis

Boc-N-methyl-D-Valine is primarily used in Solid-Phase Peptide Synthesis (SPPS). The N-methyl group prevents the formation of hydrogen bonds in the peptide backbone, which can disrupt secondary structures like alpha-helices and beta-sheets, but also offers significant advantages such as increased resistance to enzymatic degradation and enhanced cell membrane permeability. The "D" configuration further enhances resistance to proteases.

Workflow in Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating a Boc-N-methyl-D-Valine residue into a growing peptide chain during SPPS.



[Click to download full resolution via product page](#)

Workflow for Boc-SPPS.

Synthesis Pathway Visualization

The synthesis of the target molecule involves the protection of the amine group of D-valine, followed by N-methylation.

[Click to download full resolution via product page](#)

Synthesis of Boc-N-methyl-D-Valine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid | C11H21NO4 | CID 7018800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. To cite this document: BenchChem. [(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558478#r-2-tert-butoxycarbonyl-methyl-amino-3-methylbutanoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com